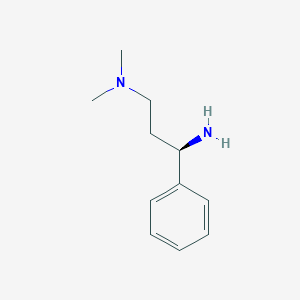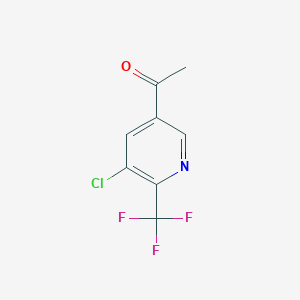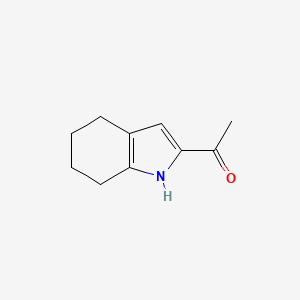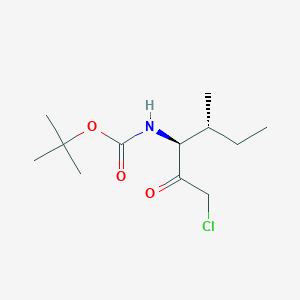
(R)-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine is an organic compound with a chiral center, making it an enantiomerically pure substance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the enantiomerically pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
®-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Applications De Recherche Scientifique
®-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites or allosteric sites, leading to changes in the activity of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine: The enantiomer of the compound, with different stereochemistry.
N1,N1-Dimethyl-3-phenylpropane-1,3-diamine: The racemic mixture containing both enantiomers.
Uniqueness
®-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine is unique due to its enantiomeric purity, which can lead to different biological activities and properties compared to its racemic mixture or other enantiomers. This makes it valuable in applications requiring specific stereochemistry.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
(1R)-N',N'-dimethyl-1-phenylpropane-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-13(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3/t11-/m1/s1 |
Clé InChI |
HSZKVKCMQAORSG-LLVKDONJSA-N |
SMILES isomérique |
CN(C)CC[C@H](C1=CC=CC=C1)N |
SMILES canonique |
CN(C)CCC(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)


![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)


